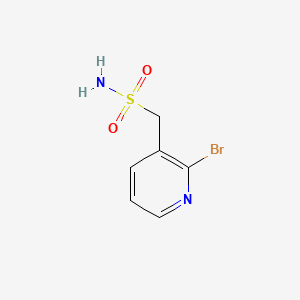![molecular formula C11H9F3O B6605522 rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans CAS No. 2247106-15-4](/img/structure/B6605522.png)
rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans (hereafter referred to as “rac-4”) is an organofluorine compound with a variety of uses in scientific research. Rac-4 is a chiral compound, meaning that it has two mirror image versions that are non-superimposable. It is a colorless liquid with a boiling point of 95°C and a melting point of -25°C. Rac-4 has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a probe in biochemical studies.
Applications De Recherche Scientifique
Rac-4 has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a probe in biochemical studies. In organic synthesis, rac-4 has been used to synthesize a variety of compounds, including chiral amines, alcohols, and esters. In biochemical studies, rac-4 has been used to study the structure and function of various proteins and enzymes. Rac-4 has also been used to study the pharmacology of various drugs and to study the mechanism of action of various drugs.
Mécanisme D'action
The mechanism of action of rac-4 is not fully understood. However, it is believed that rac-4 binds to certain proteins and enzymes in the body, which then causes a change in the structure and/or function of the proteins or enzymes. This change in structure and/or function then leads to a desired effect, such as the activation or inhibition of a certain biochemical pathway.
Biochemical and Physiological Effects
Rac-4 has been shown to have a variety of biochemical and physiological effects. In biochemical studies, rac-4 has been shown to modulate the activity of various enzymes, including cytochrome P450 enzymes and proteases. Rac-4 has also been shown to modulate the activity of various receptors, including G protein-coupled receptors and tyrosine kinase receptors. In addition, rac-4 has been shown to modulate the activity of certain ion channels, including calcium channels and potassium channels.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-4 has several advantages that make it an attractive reagent for use in laboratory experiments. Rac-4 is a chiral compound, which means that it can be used to synthesize a variety of compounds with a high degree of enantioselectivity. Rac-4 is also relatively stable, which makes it easy to store and handle in the laboratory. However, rac-4 is a relatively expensive reagent, which can limit its use in some laboratory experiments.
Orientations Futures
There are a variety of future directions for research involving rac-4. One potential direction is to further study the biochemical and physiological effects of rac-4. Further research is needed to better understand how rac-4 modulates the activity of various proteins and enzymes in the body. Additionally, further research is needed to better understand the mechanism of action of rac-4 and to identify new applications for rac-4 in scientific research. Finally, further research is needed to identify new synthesis methods for rac-4 that are more cost-effective and efficient.
Méthodes De Synthèse
Rac-4 can be synthesized through a variety of methods, including enantioselective synthesis, asymmetric synthesis, and chiral synthesis. The most common method for synthesis is the enantioselective synthesis, which involves the reaction of a chiral compound with an achiral compound. This method is often used to produce rac-4 in a high yield and with a high degree of enantioselectivity. Other methods, such as asymmetric synthesis and chiral synthesis, can also be used to produce rac-4, but these methods are not as widely used.
Propriétés
IUPAC Name |
4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)10-5-9(10)8-3-1-7(6-15)2-4-8/h1-4,6,9-10H,5H2/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFNTGPMNSMDEM-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)
![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)




![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)


![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)


![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)